molecular formula C10H10O4 B094760 6-Hydroxy-4-methoxy-5-methyl-3H-2-benzofuran-1-one CAS No. 17811-36-8

6-Hydroxy-4-methoxy-5-methyl-3H-2-benzofuran-1-one

Cat. No. B094760
CAS RN: 17811-36-8
M. Wt: 194.18 g/mol
InChI Key: UNBPACVPFRFNDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-4-methoxy-5-methyl-3H-2-benzofuran-1-one, also known as HMMBFO, is a chemical compound that belongs to the class of benzofuranones. It has been widely studied for its potential applications in the field of medicinal chemistry due to its diverse biological activities.

Scientific Research Applications

Antitumor and Antimicrobial Properties

A study found compounds closely related to 6-Hydroxy-4-methoxy-5-methyl-3H-2-benzofuran-1-one showing moderate antitumor and antimicrobial activity. These compounds were isolated from the marine endophytic fungus NIGROSPORA sp. and have potential applications in developing cancer and infection treatments (Xia et al., 2011).

Enzyme Inhibition

Another research demonstrated that specific benzofuran derivatives, similar in structure to 6-Hydroxy-4-methoxy-5-methyl-3H-2-benzofuran-1-one, exhibited inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial for Alzheimer's research (Luo et al., 2005).

Antioxidant Properties

In yeast research, analogues of 6-Hydroxy-4-methoxy-5-methyl-3H-2-benzofuran-1-one have been synthesized for their antioxidant properties. This has implications for understanding oxidative stress in biological systems (McKittrick & Stevenson, 1984).

Anti-TMV Activity

Compounds structurally related to 6-Hydroxy-4-methoxy-5-methyl-3H-2-benzofuran-1-one from endophytic fungi exhibited significant anti-Tobacco Mosaic Virus (TMV) activity, suggesting potential in plant pathology and crop protection (Du et al., 2017).

properties

CAS RN

17811-36-8

Product Name

6-Hydroxy-4-methoxy-5-methyl-3H-2-benzofuran-1-one

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

6-hydroxy-4-methoxy-5-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H10O4/c1-5-8(11)3-6-7(9(5)13-2)4-14-10(6)12/h3,11H,4H2,1-2H3

InChI Key

UNBPACVPFRFNDG-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C(=C1OC)COC2=O)O

Canonical SMILES

CC1=C(C=C2C(=C1OC)COC2=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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